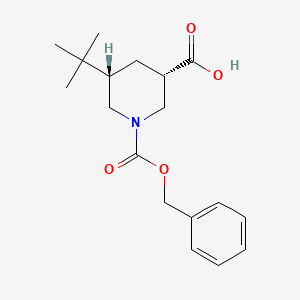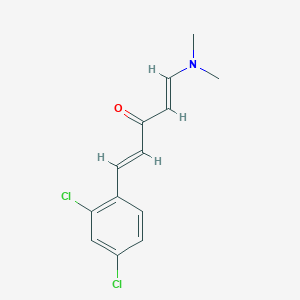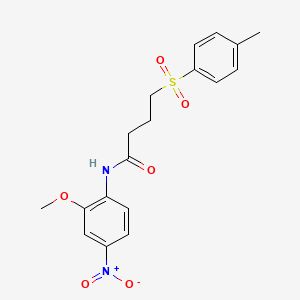
(3S,5S)-5-Tert-butyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,5S)-5-Tert-butyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid, also known as tert-butyl-3-carboxy-5-phenyl-piperidine-1-carboxylate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research.
Wirkmechanismus
The mechanism of action of (3S,5S)-5-Tert-butyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid involves its interaction with the dopamine transporter. The compound binds to the transporter, inhibiting the reuptake of dopamine into presynaptic neurons. This results in an increase in dopamine levels in the synaptic cleft, which can have various effects on the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3S,5S)-5-Tert-butyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid are primarily related to its interaction with the dopamine transporter. The compound has been shown to increase dopamine levels in the brain, which can result in various effects, including increased motor activity, improved cognitive function, and decreased appetite.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (3S,5S)-5-Tert-butyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid is its high affinity for the dopamine transporter, which makes it a potential candidate for the development of drugs that target this transporter. However, one of the limitations of the compound is its relatively low potency, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research and development of (3S,5S)-5-Tert-butyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid. One potential direction is the modification of the compound to improve its potency and selectivity for the dopamine transporter. Another direction is the investigation of the compound's potential as a treatment for various central nervous system disorders, including Parkinson's disease and attention deficit hyperactivity disorder. Additionally, the compound's potential as a research tool for studying the dopamine transporter and its role in various physiological processes could be explored.
Synthesemethoden
The synthesis of (3S,5S)-5-Tert-butyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid involves the reaction of (3S,5S)-5-Tert-butyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid-carboxy-5-phenyl-piperidine-1-carboxylate with a strong acid, such as hydrochloric acid or sulfuric acid. The reaction results in the formation of the desired product, which can be purified through various methods, including recrystallization, column chromatography, and HPLC.
Wissenschaftliche Forschungsanwendungen
(3S,5S)-5-Tert-butyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has potential applications in pharmaceutical research, specifically in the development of drugs that target the central nervous system. The compound has been shown to have a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of disorders such as Parkinson's disease and attention deficit hyperactivity disorder.
Eigenschaften
IUPAC Name |
(3S,5S)-5-tert-butyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)15-9-14(16(20)21)10-19(11-15)17(22)23-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,21)/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWJPMSWWHDQPW-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,5S)-5-Tert-butyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2487849.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]pyridazin-3-one](/img/structure/B2487855.png)

![[(2-Phenylethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2487858.png)


![2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile](/img/structure/B2487862.png)
![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-indol-1-ylethanone](/img/structure/B2487863.png)
![Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2487865.png)
![N-(3-methoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2487867.png)
![ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487870.png)
![Methyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate hydrochloride](/img/structure/B2487871.png)